

Allosteric Inhibition of Mutant IDH1 by IHMT-IDH1-053: A Technical Guide

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Compound of Interest

Compound Name: IHMT-IDH1-053

Cat. No.: B12387073

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Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).^{[1][2]} The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, driving tumorigenesis.^{[2][3]} Consequently, mutant IDH1 has emerged as a critical therapeutic target. This technical guide provides an in-depth overview of the allosteric inhibition of mutant IDH1 by **IHMT-IDH1-053**, a potent and selective irreversible inhibitor.

IHMT-IDH1-053, also known as compound 16, demonstrates high potency against the IDH1 R132H mutation.^{[3][4]} It exhibits a unique mechanism of action, binding to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme.^{[1][4]} This binding is adjacent to the NADPH binding pocket and involves the formation of a covalent bond with the cysteine residue at position 269 (Cys269).^{[3][4]} This irreversible interaction locks the enzyme in an inactive conformation, effectively shutting down the production of 2-HG.^[1]

Quantitative Data

The following tables summarize the key quantitative data for the inhibitory activity of **IHMT-IDH1-053** against mutant IDH1.

Parameter	Value	Target	Assay Condition	Reference
IC50	4.7 nM	Recombinant IDH1 R132H	Biochemical enzymatic assay	[3] [4]
IC50	28 nM	2-HG production in cells	IDH1 R132H transfected 293T cells	[3] [4]

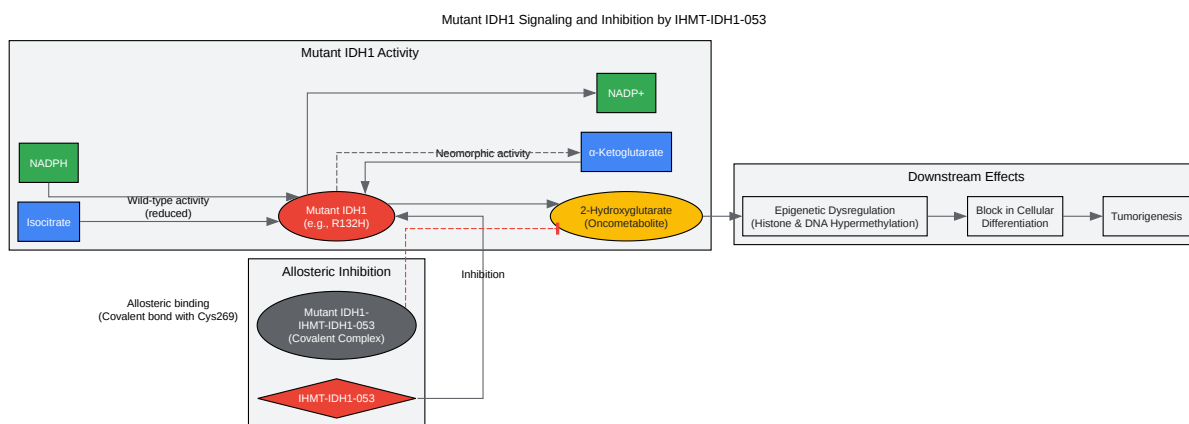
Selectivity Profile	Result	Reference
IDH1 wild-type (wt)	Highly selective for mutant IDH1 over wt	[3] [4]
IDH2 wild-type/mutants	Highly selective for IDH1 mutants over IDH2	[3] [4]

Mechanism of Action and Signaling Pathways

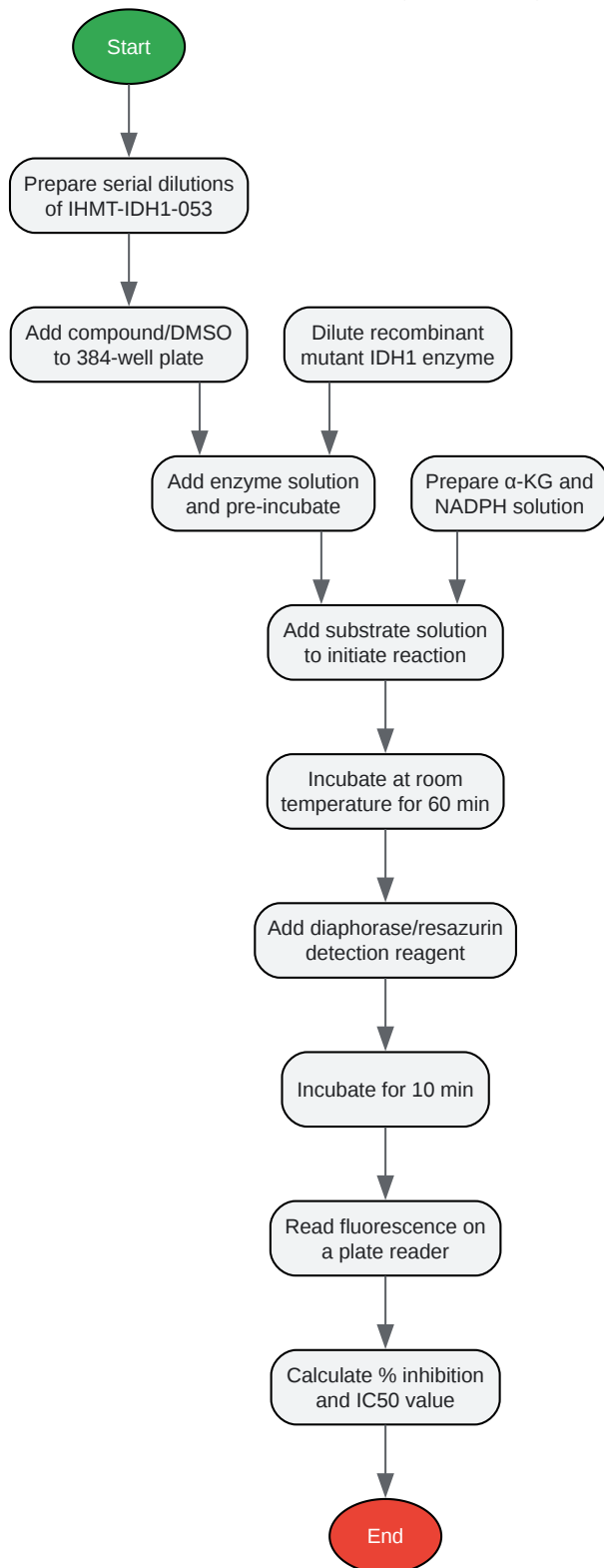
Mutant IDH1 enzymes homodimerize and utilize NADPH to reduce α -ketoglutarate to 2-hydroxyglutarate. The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.

IHMT-IDH1-053 acts as an allosteric inhibitor. It binds to a pocket at the interface of the IDH1 dimer, distinct from the active site. This binding is stabilized by a covalent bond with Cys269, leading to irreversible inhibition of the enzyme's neomorphic activity.

Downstream signaling pathways affected by mutant IDH1 include the AKT-mTOR pathway, which has been shown to be activated by the IDH1 R132H mutation, promoting cell migration. [\[5\]](#)[\[6\]](#) Additionally, mutant IDH1 has been linked to the regulation of the ATM/CHK2 pathway, sensitizing glioma cells to chemotherapy.[\[7\]](#)



Workflow for Mutant IDH1 Enzymatic Assay

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